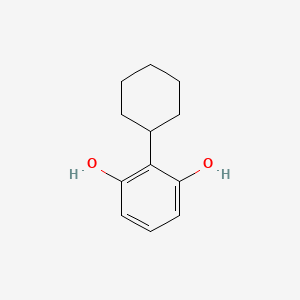

2-Cyclohexyl-benzene-1,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyclohexyl-benzene-1,3-diol is an organic compound with the molecular formula C12H16O2. It is a white crystalline solid that is soluble in water and other solvents. This compound belongs to the class of dihydroxybenzenes, which are aromatic compounds containing two hydroxyl groups attached to a benzene ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Cyclohexyl-benzene-1,3-diol can be synthesized through the cyclohexylation of resorcinol with cyclohexanol. The reaction is typically conducted in a 100 ml Parr Autoclave (SS-316) in a batch mode. Known amounts of reactants and the catalyst are mixed and placed into the autoclave, which is then flushed with nitrogen to remove dissolved air. The autoclave is pressurized to 400 psig with nitrogen and stirred at 800 rpm. The reaction is initiated by heating the autoclave to the desired temperature and conducted for a fixed time interval .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction mixture is analyzed for the conversions of reactants and products distribution using gas chromatography equipped with a flame ionization detector .

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclohexyl-benzene-1,3-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a base to form benzenediol and a carboxylate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups on the benzene ring can be substituted with other functional groups.

Major Products Formed

The major products formed from these reactions include various substituted benzenediols and cyclohexyl derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

2-Cyclohexyl-benzene-1,3-diol serves as an important intermediate in the synthesis of more complex organic compounds. It can be synthesized through the cyclohexylation of resorcinol using cyclohexanol under controlled conditions in an autoclave. The reaction typically requires specific temperatures and pressures to optimize yield and purity .

Reactivity

The compound undergoes various chemical reactions, including:

- Oxidation: Can be oxidized to form benzenediols and carboxylates using reagents like hydrogen peroxide.

- Reduction: Reduction with agents such as sodium borohydride yields different alcohol derivatives.

- Electrophilic Aromatic Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Biological Research

Therapeutic Potential

Research into the biological activities of this compound suggests potential therapeutic applications. Studies indicate that compounds similar to this diol exhibit significant biological activities, including anti-inflammatory and antioxidant effects. These properties make it a candidate for further investigation in drug development targeting specific molecular pathways .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various biomolecules. It may modulate enzyme activity or interact with cellular receptors, influencing signaling pathways relevant to disease processes .

Industrial Applications

Pharmaceuticals and Agrochemicals

The compound is utilized in the production of pharmaceuticals and agrochemicals. Its unique structural features allow it to act as a precursor for synthesizing active pharmaceutical ingredients (APIs) and agrochemical products. This versatility is critical in the development of new therapeutic agents and agricultural solutions .

Wirkmechanismus

The mechanism of action of 2-Cyclohexyl-benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can exert its effects through various mechanisms, including the modulation of enzyme activity and interaction with cellular receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-Cyclohexyl-benzene-1,3-diol can be compared with other similar compounds, such as:

- 3-Methylcatechol (3-methylbenzene-1,2-diol)

- 4-Methylcatechol (4-methylbenzene-1,2-diol)

- Orcinol (5-methylbenzene-1,3-diol)

- Guaiacol (2-methoxyphenol)

- Mequinol (4-Methoxyphenol)

These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct chemical and physical properties .

Biologische Aktivität

2-Cyclohexyl-benzene-1,3-diol, a vicinal diol characterized by a cyclohexyl group attached to a benzene ring with hydroxyl groups at the 1 and 3 positions, has garnered interest in various fields due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C12H16O2

- Melting Point : 83-84 °C

The compound's unique structure allows for diverse interactions owing to its hydrophobic (cyclohexyl and phenyl groups) and hydrophilic (hydroxyl groups) components, which facilitate various biological activities.

This compound exerts its biological effects through several mechanisms:

- Enzyme Modulation : It can interact with specific enzymes, potentially acting as an inhibitor or modulator.

- Receptor Interaction : The compound may bind to cellular receptors, influencing signaling pathways.

- Antioxidant Activity : Preliminary studies suggest that it exhibits significant antioxidant properties, which can protect cells from oxidative stress.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit notable antioxidant activities. These properties are essential in preventing oxidative damage in cells, which is linked to various diseases.

Therapeutic Applications

Ongoing research is exploring the therapeutic potential of this compound in:

- Cancer Treatment : Its ability to modulate enzyme activity may contribute to anti-cancer effects.

- Neurological Disorders : The compound's interaction with neural receptors could provide insights into treatments for neurodegenerative diseases.

Case Studies

Several studies have investigated the biological effects of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study 2 | Enzyme Interaction | Identified as a potent inhibitor of specific enzymes involved in metabolic pathways. |

| Study 3 | Cytotoxicity | Evaluated the cytotoxic effects on cancer cell lines, showing promising results for further development. |

Research Findings

Recent findings have highlighted the following aspects of this compound:

- Oxidation and Reduction Reactions : The compound undergoes various chemical reactions that can influence its biological activity. For instance, oxidation can lead to the formation of more reactive species that may enhance its therapeutic effects.

- Substitution Reactions : Electrophilic aromatic substitution reactions can modify the hydroxyl groups on the benzene ring, potentially leading to derivatives with enhanced biological properties.

- Applications in Drug Development : The compound is being studied as an intermediate in synthesizing other organic compounds with potential medicinal applications.

Eigenschaften

IUPAC Name |

2-cyclohexylbenzene-1,3-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h4,7-9,13-14H,1-3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSSKYAQQBLTHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=CC=C2O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.